3-Acetylthiazolidine-2-thione
Overview
Description
3-Acetylthiazolidine-2-thione is a useful research compound. Its molecular formula is C5H7NOS2 and its molecular weight is 161.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aldol-Type Reactions
3-Acetylthiazolidine-2-thione has been utilized as a chiral auxiliary in tin-mediated aldol condensation, enabling highly enantioselective aldol-type reactions. This reaction forms various β-hydroxy carbonyl compounds from this compound and achiral aldehyde via divalent tin enolate. These chiral auxiliaries are advantageous due to their ease of removal by methanolysis (Jeong & Park, 1989).
Synthesis and Crystal Structure Analysis
In another study, this compound was involved in the synthesis of a specific compound through a reaction with 1,3-thiazolidine-2-thione and other reagents. The crystal structure of the resultant compound was determined using X-ray diffraction, which shed light on its molecular arrangement and the electronic structure was studied via molecular orbital PM3 method (Ye, 1998).
Acetylation of Amines
3-Acetyl-1,3-thiazolidine-2-thione (ATT) has been used for the selective acetylation of primary and secondary amines under mild conditions. This method was successfully applied to the selective acetylation of a primary amino group in diamines containing both primary and secondary amino groups or exclusive N-acetylation of amino alcohols (Yang, Wang, & Chen, 1995).
Tautomeric Equilibrium Studies
The tautomeric equilibrium of 1,3-thiazolidine-2-thione, closely related to this compound, was studied using nuclear magnetic resonance, infrared, and ultraviolet–visible spectroscopies, along with density functional theory. These studies helped understand the predominance of the thione tautomer in solid state and the influence of solvent and temperature on thiol concentrations in solution (Abbehausen, Paiva, Formiga, & Corbi, 2012).
Enantiomeric Purity Determination
In pharmaceutical research, the enantiomeric purity of (R)-N-acetylthiazolidine-2-thione-4-carboxylic acid was determined using high-performance liquid chromatography with pre-column derivatization. This method was significant for understanding the chiral properties of the compound and its derivatives (Xin, 2009).
Mechanism of Action
Target of Action
Thiazolidine-2-thione derivatives, a class of compounds to which 3-acetylthiazolidine-2-thione belongs, have been synthesized as inhibitors of xanthine oxidase (xo), a key enzyme in the generation and development of hyperuricemia .
Mode of Action
It has been used in the highly enantioselective aldol-type reaction forming various β-hydroxy carbonyl compounds . This reaction is achieved via divalent tin enolate employing chiral diamine derived from (S)-proline as a ligand .
Biochemical Pathways
Given its potential role as an xo inhibitor , it may impact purine metabolism, where XO plays a crucial role in the conversion of hypoxanthine to xanthine, and xanthine to uric acid.
Result of Action
As a potential xo inhibitor , it could potentially reduce the production of uric acid, thereby mitigating the symptoms of conditions like gout and hyperuricemia.
Biochemical Analysis
Biochemical Properties
3-Acetylthiazolidine-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with xanthine oxidase, an enzyme involved in purine metabolism. This compound acts as an inhibitor of xanthine oxidase, reducing the production of uric acid and potentially alleviating conditions like hyperuricemia . Additionally, it forms hydrogen bonds with amino acid residues in the active sites of enzymes, stabilizing the enzyme-substrate complex and modulating enzymatic activity .
Cellular Effects
This compound affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . Moreover, this compound modulates the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with xanthine oxidase involves the formation of hydrogen bonds with key amino acid residues, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to air . Long-term studies have shown that this compound maintains its inhibitory effects on enzymes like xanthine oxidase over extended periods, although its potency may decrease due to gradual degradation . In vitro studies have demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic benefits, such as reducing uric acid levels and alleviating symptoms of hyperuricemia . At higher doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like xanthine oxidase, influencing purine metabolism and reducing uric acid production . Additionally, it affects metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . Its distribution is influenced by factors like tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization enhances its ability to modulate cellular processes and exert its biochemical effects .
Properties
IUPAC Name |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS2/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOBFBQWISCVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCSC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472759 | |
Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76397-53-0 | |
Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-acetylthiazolidine-2-thione a valuable reagent in asymmetric synthesis?
A1: this compound can act as a chiral auxiliary, a temporary chiral unit attached to an achiral molecule to control the stereochemical outcome of a reaction. Specifically, it facilitates the formation of chiral β-hydroxy carbonyl compounds, which are important building blocks for various pharmaceuticals and natural products. [, ]
Q2: How does this compound contribute to enantioselectivity in aldol-type reactions?
A2: Research suggests that this compound, upon deprotonation, forms a divalent tin enolate in the presence of tin(II) reagents. [, ] This tin enolate, when combined with chiral diamine ligands derived from (S)-proline, creates a chiral environment. This environment allows for the selective approach of achiral aldehydes to the enolate, ultimately leading to the formation of a specific enantiomer of the β-hydroxy carbonyl product. [, ]
Q3: What are the advantages of using this compound compared to other chiral auxiliaries for this type of reaction?
A3: One notable advantage is the ease of removing the this compound auxiliary after the aldol reaction. This removal can be achieved under mild conditions via methanolysis, simplifying the purification process. [] Additionally, the research highlights the effectiveness of amino alcohol-derived thiazolidinethiones like 4-(S)-IPTT and 4(S)-ETT as chiral auxiliaries in this context. [] This suggests that this compound and its derivatives offer a versatile platform for developing efficient and enantioselective aldol reactions.
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